molecular formula C9H5F2NO B1416517 7,8-Difluoro-4-hydroxyquinoline CAS No. 1142193-11-0

7,8-Difluoro-4-hydroxyquinoline

Cat. No.: B1416517
CAS No.: 1142193-11-0
M. Wt: 181.14 g/mol
InChI Key: FCMOETXRLDHWLW-UHFFFAOYSA-N
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Description

7,8-Difluoro-4-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

7,8-Difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 7,8-Difluoro-4-hydroxyquinoline indicates that it is classified as Eye Dam. 1. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, including 7,8-Difluoro-4-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They are being explored for their diverse bioactivities and therapeutic potentials .

Biochemical Analysis

Biochemical Properties

7,8-Difluoro-4-hydroxyquinoline plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes involves binding to the active site, leading to inhibition of enzyme activity. This interaction is primarily driven by the presence of fluorine atoms, which enhance the binding affinity and specificity of the compound.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are particularly evident in cancer cells, where this compound has been shown to induce cell cycle arrest and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their activity . For example, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects primarily through enzyme inhibition and modulation of gene expression . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. For instance, it has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered energy metabolism. Additionally, this compound can modulate the activity of enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interaction with transporters and binding proteins, which facilitate its uptake and retention in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context, modulating the activity of enzymes and proteins within specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-4-hydroxyquinoline typically involves the nucleophilic substitution of halogen atoms in quinoline derivatives. One common method is the reaction of 5,6,7,8-tetrachloroquinoline with a fluorinating agent, resulting in the formation of this compound . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

    Cyclization and Cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines and fused heterocyclic compounds, which can exhibit unique biological and chemical properties .

Comparison with Similar Compounds

  • 7-Fluoro-4-hydroxyquinoline
  • 8-Fluoro-4-hydroxyquinoline
  • 5,7-Difluoro-4-hydroxyquinoline

Uniqueness: 7,8-Difluoro-4-hydroxyquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. This unique structure can lead to different binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7,8-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOETXRLDHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653758
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142193-11-0
Record name 7,8-Difluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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